4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the tert-butyl group and the pyridazinyl-pyridinyl moiety. Common synthetic routes include:
Condensation Reactions: These are used to form the benzamide core by reacting an amine with a carboxylic acid derivative.
Substitution Reactions: Introduction of the tert-butyl group is often achieved through nucleophilic substitution.
Coupling Reactions: The pyridazinyl-pyridinyl moiety is typically introduced via palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(2-(pyridin-3-ylamino)ethyl)benzamide
- 4-(tert-butyl)-N-(2-(pyridazin-3-ylamino)ethyl)benzamide
Uniqueness
Compared to similar compounds, 4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-22(2,3)17-8-6-16(7-9-17)21(29)25-14-13-24-19-10-11-20(28-27-19)26-18-5-4-12-23-15-18/h4-12,15H,13-14H2,1-3H3,(H,24,27)(H,25,29)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFKJRXRFBWPJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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